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Introduction

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor
approved for the treatment of type 2 diabetes mellitus.[1][2][3] Its unique chemical structure
and pharmacokinetic profile contribute to its efficacy and safety in a broad range of patients,
including those with renal or hepatic impairment.[1][3][4] This technical guide provides an in-
depth overview of the pharmacokinetics and metabolism of teneligli-ptin, presenting key data in
a structured format, detailing experimental methodologies, and visualizing relevant pathways to
support further research and drug development efforts.

Pharmacokinetic Profile

Teneligliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption,
moderate plasma protein binding, and a long elimination half-life, which supports once-daily
dosing.[1][5]

Absorption

Following oral administration, teneligli-ptin is rapidly absorbed, with the time to reach maximum
plasma concentration (Tmax) typically observed within 1 to 2 hours.[1][6] The oral
bioavailability of teneligli-ptin is estimated to be between 43% and 74%.[7] The
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pharmacokinetics of teneligli-ptin are not significantly affected by food, allowing for dosing
without regard to meals.[8]

Distribution

Teneligliptin has a high volume of distribution, suggesting extensive tissue distribution.[7] In
preclinical studies in rats, [14C]teneligliptin was predominantly distributed to the kidney and
liver, followed by the lung, spleen, and pituitary gland.[9][10] Plasma protein binding of teneligli-
ptin in humans is in the range of 78-80%.[7]

Metabolism

Teneligliptin is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and flavin-
containing monooxygenase 3 (FMO3), with each enzyme contributing almost equally to its
metabolism.[1][2] To a lesser extent, CYP2D6 and FMO1 are also involved.[11] The major
metabolite identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1,
which is considered to have unknown biological activity.[7][12] In plasma, unchanged teneligli-
ptin is the most abundant component, accounting for 71.1% of the total radioactivity, while the
M1 metabolite accounts for 14.7%.[1][12]

EXxcretion

Teneligliptin is eliminated through a dual pathway of hepatic metabolism and renal excretion.[6]
[13] Following a single oral dose of [14C]teneligliptin, approximately 45.4% of the radioactivity
is excreted in the urine and 46.5% in the feces.[7] Renal excretion of the unchanged drug
accounts for about 21% of the administered dose.[7] The mean elimination half-life (t¥2) of
teneligli-ptin is approximately 24 hours.[1][3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of teneligli-ptin in various
populations.

Table 1: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects After Single
and Multiple Oral Doses[1]
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Administra Cmax AUC

Dose _ n Tmax (h) t¥2 (h)
tion (ng/mL) (ng-h/mL)
Single 1.8 (1.0- 187.20 2028.9

20 mg 6 24.2 (5.0
Dose 2.0) (44.70) (459.5)
Single 1.0 (0.5- 382.40 3705.1

40 mg 6 20.8 (3.2)
Dose 3.0) (89.83) (787.0)
Multiple

1.0 (1.0- 220.14 2641.4

20 mg Dose (Day 7 30.2 (6.9)

2 1.0) (59.86) (594.7)

Data are presented as mean (standard deviation) for Cmax, AUC, and t2, and as median

(range) for Tmax.

Table 2: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with

Renal Impairment[14]

Renal Function n Cmax (ng/mL) AUCO0-o (ng-h/mL)
Healthy Subjects 8 187.2 2028.9
Mild Impairment 8 196.4 2457.1
Moderate Impairment 8 190.5 3409.8
Severe Impairment 8 183.9 3586.7
End-Stage Renal 8 167.3 3408.4

Disease

Table 3: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with

Hepatic Impairment[15]
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Hepatic AUCO0-o0
_ n Cmax (ng/mL) vz (h)

Function (ng-h/mL)
Healthy Subjects 8 148.1 1525.0 24.8
Mild Impairment 8 185.3 2220.1 27.9
Moderate

_ 8 204.0 2420.7 30.9
Impairment

Experimental Protocols
Human Mass Balance Study

A human mass balance study was conducted to determine the routes of elimination of teneligli-

ptin.

Study Design: Healthy male subjects received a single oral dose of 20 mg of
[14Cl]teneligliptin.

Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

Analysis: Total radioactivity in plasma, urine, and feces was measured using liquid
scintillation counting. Plasma samples were also analyzed to determine the proportion of
parent drug and metabolites.

Metabolite Profiling: Plasma, urine, and fecal extracts were profiled for metabolites using
high-performance liquid chromatography (HPLC) with radiometric detection, followed by
mass spectrometry (MS) for structural identification.[7]

In Vitro Metabolism Studies

System: Human liver microsomes were used to identify the enzymes responsible for
teneligli-ptin metabolism.

Incubation: [14C]teneligliptin was incubated with human liver microsomes in the presence of
NADPH.
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e Enzyme Phenotyping: Specific chemical inhibitors and recombinant human CYP and FMO
enzymes were used to identify the contribution of individual enzymes to the metabolism of

teneligli-ptin.

e Analysis: The formation of metabolites was monitored over time using HPLC with radiometric
detection.[1][2]

Pharmacokinetic Study in Renally Impaired Subjects

o Study Design: An open-label, parallel-group study was conducted in subjects with varying
degrees of renal impairment (mild, moderate, severe, and end-stage renal disease) and
healthy matched controls.

» Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.

e Blood Sampling: Serial blood samples were collected over a specified period to determine
the plasma concentrations of teneligli-ptin.

e Analysis: Plasma concentrations of teneligli-ptin were quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

Pharmacokinetic Study in Hepatically Impaired Subjects

o Study Design: An open-label, parallel-group study was conducted in subjects with mild and
moderate hepatic impairment and healthy matched controls.

o Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.

e Blood Sampling: Serial blood samples were collected to measure plasma concentrations of

teneligli-ptin.

e Analysis: Plasma concentrations of teneligli-ptin were determined using a validated LC-
MS/MS method.[15]

Visualizations: Signaling Pathways and Metabolic
Scheme
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The following diagrams illustrate the mechanism of action and metabolic pathways of teneligli-
ptin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Teneligli-ptin:
A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025998#pharmacokinetics-and-metabolism-of-
teneligliptin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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